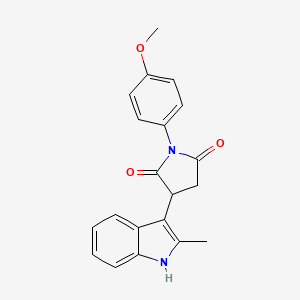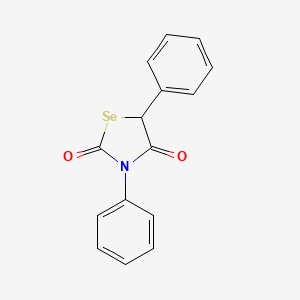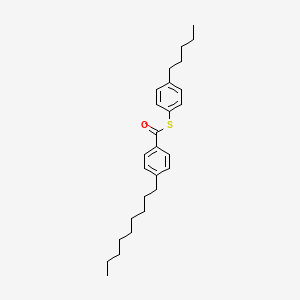
S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate: is a chemical compound that belongs to the class of organic compounds known as thioesters. Thioesters are compounds that contain a sulfur atom bonded to an acyl group. This particular compound is characterized by the presence of a pentylphenyl group and a nonylbenzene group attached to a carbothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate typically involves the reaction of 4-nonylbenzenecarbothioic acid with 4-pentylphenol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate is used as a reagent in organic synthesis, particularly in the formation of complex thioester derivatives.
Biology: In biological research, this compound can be used to study the interactions of thioesters with enzymes and other biomolecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of novel drugs that target specific biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release the active components, which then interact with specific pathways in the cell. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
- S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate
- S-(4-Cyanophenyl) 4-nonylbenzene-1-carbothioate
Comparison: S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate is unique due to the presence of the pentylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
CAS No. |
61518-86-3 |
|---|---|
Molecular Formula |
C27H38OS |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-nonylbenzenecarbothioate |
InChI |
InChI=1S/C27H38OS/c1-3-5-7-8-9-10-12-14-23-15-19-25(20-16-23)27(28)29-26-21-17-24(18-22-26)13-11-6-4-2/h15-22H,3-14H2,1-2H3 |
InChI Key |
CPTUMDFVGHTDBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


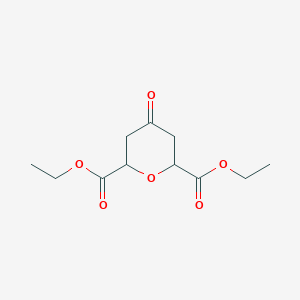
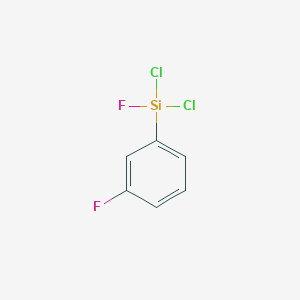
![1,4-Bis[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585982.png)
![3-{1-[2-Phenyl-2-(propan-2-yl)hydrazinylidene]ethyl}oxolan-2-one](/img/structure/B14585984.png)
![1-{4-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14585989.png)
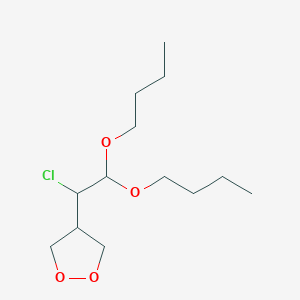
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)
![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
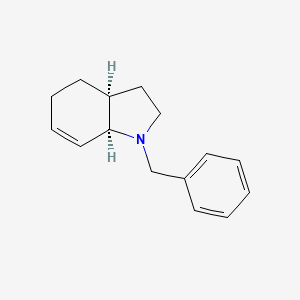
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
